Nampt-IN-9

Description

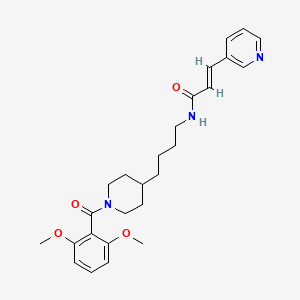

Structure

3D Structure

Properties

Molecular Formula |

C26H33N3O4 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |

InChI |

InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+ |

InChI Key |

ILCWCURIRPQDGE-VAWYXSNFSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Action of NAMPT Inhibitors: A Technical Guide

While specific public data for a compound designated "Nampt-IN-9" is not available, this guide provides an in-depth overview of the mechanism of action for well-characterized nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is essential for maintaining cellular NAD+ levels, a crucial coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[4][5][6] Due to the high metabolic demands of cancer cells, they are often more reliant on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive therapeutic target in oncology.[1][3][7]

Core Mechanism of Action

NAMPT inhibitors function by competitively binding to the nicotinamide-binding pocket of the NAMPT enzyme.[8] This competitive inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the essential first step in the NAD+ salvage pathway.[7][9] The subsequent depletion of the cellular NAD+ pool triggers a cascade of downstream effects, ultimately leading to cancer cell death.[8][10]

The primary consequences of NAMPT inhibition include:

-

ATP Depletion: Reduced NAD+ levels impair glycolysis and oxidative phosphorylation, leading to a significant decrease in cellular ATP production.[8][10]

-

Induction of Apoptosis: The energetic stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death, or apoptosis.[10]

-

Cell Cycle Arrest: Depletion of NAD+ can also lead to cell cycle arrest, preventing further proliferation of cancer cells.[10]

A key concept in the application of NAMPT inhibitors is synthetic lethality . In cancer cells that have a deficiency in the de novo NAD+ synthesis pathway, often due to the downregulation of nicotinic acid phosphoribosyltransferase (NAPRT), the cells become entirely dependent on the NAMPT salvage pathway. Inhibition of NAMPT in these NAPRT-deficient cells is synthetically lethal, leading to selective cancer cell killing while sparing normal cells that can utilize the de novo pathway.[1]

Quantitative Data on Representative NAMPT Inhibitors

The following table summarizes key quantitative data for several well-characterized NAMPT inhibitors.

| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cellular IC50 | Reference |

| FK866 | NAMPT | ~3-10 nM | Various | Low nM range | [1] |

| KPT-9274 | NAMPT/PAK4 | Not specified | Glioma Cells | Not specified | [10] |

| STF-118804 | NAMPT | Not specified | Leukemia Cells | Not specified | [7] |

| GNE-617 | NAMPT | Not specified | Not specified | Not specified | [9] |

Signaling Pathways and Experimental Workflows

The inhibition of NAMPT and subsequent NAD+ depletion have profound effects on multiple signaling pathways critical for cancer cell survival and proliferation.

Key Signaling Pathways Affected by NAMPT Inhibition

The diagram below illustrates the central role of NAMPT in NAD+ biosynthesis and the downstream signaling pathways affected by its inhibition.

Caption: NAMPT inhibition blocks NAD+ synthesis, impacting key cellular processes.

Experimental Workflow for Assessing NAMPT Inhibitor Activity

The following diagram outlines a typical experimental workflow to characterize the mechanism of action of a novel NAMPT inhibitor.

Caption: A stepwise approach to characterizing NAMPT inhibitors from bench to in vivo.

Detailed Experimental Protocols

NAMPT Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against the NAMPT enzyme.

Methodology: A common method is a coupled-enzyme assay.[10]

-

Recombinant human NAMPT enzyme is incubated with the test compound at various concentrations.

-

The substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), are added to initiate the reaction.

-

The product, nicotinamide mononucleotide (NMN), is then converted to NAD+ by the addition of NMNAT (nicotinamide mononucleotide adenylyltransferase).

-

The amount of NAD+ produced is quantified using a NAD+-dependent enzyme, such as alcohol dehydrogenase, which generates a fluorescent or colorimetric signal upon reduction of a substrate.

-

The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular NAD+/NADH Quantification Assay

Objective: To measure the levels of NAD+ and NADH in cells treated with a NAMPT inhibitor.

Methodology: Commercially available kits are widely used for this purpose.

-

Cells are seeded in multi-well plates and treated with the NAMPT inhibitor for a specified time.

-

Cells are then lysed to release intracellular metabolites.

-

The lysate is split into two sets of wells for NAD+ and NADH measurement. One set is treated to degrade NADH, leaving only NAD+. The other set is treated to degrade NAD+, leaving only NADH.

-

A cycling enzyme reaction is then performed in which NAD+ or NADH is used to generate a quantifiable colorimetric or fluorescent product.

-

The absorbance or fluorescence is measured, and the concentrations of NAD+ and NADH are determined from a standard curve.

Western Blot Analysis for Apoptosis and Signaling Pathways

Objective: To assess the effect of NAMPT inhibition on the expression of proteins involved in apoptosis and key signaling pathways.

Methodology:

-

Cells are treated with the NAMPT inhibitor for various time points.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, p-AKT, total AKT).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

NAMPT inhibitors represent a promising class of targeted anti-cancer agents. Their mechanism of action is centered on the depletion of cellular NAD+, leading to a metabolic crisis and subsequent cell death in cancer cells, particularly those with deficiencies in the de novo NAD+ synthesis pathway. The continued investigation of these compounds, supported by the robust experimental methodologies outlined in this guide, will be crucial for the development of novel and effective cancer therapies.

References

- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAMPT reduction‐induced NAD+ insufficiency contributes to the compromised oocyte quality from obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. NAMPT nicotinamide phosphoribosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel NAMPT Modulators

Disclaimer: Initial searches for a specific molecule designated "Nampt-IN-9" did not yield public-domain information. Therefore, this document serves as an in-depth technical guide on the discovery, synthesis, and core principles of a representative class of novel Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) , based on recent advancements in the field.

Executive Summary

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] Given the critical role of NAD+ in cellular metabolism, DNA repair, and signaling, NAMPT has emerged as a key therapeutic target.[3][4] While NAMPT inhibitors have been extensively explored for oncology, a newer strategy involves the activation of NAMPT to counteract the age-related decline in NAD+ levels, which is implicated in metabolic and neurodegenerative diseases.[5][6] This guide details the discovery, mechanism, and characterization of novel NAMPT Positive Allosteric Modulators (N-PAMs), a promising class of NAMPT activators.

The Role of NAMPT in Cellular Signaling

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[2] This pathway is essential for replenishing the cellular NAD+ pool consumed by enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[1][2] These NAD-dependent enzymes regulate a vast array of cellular functions.

-

Sirtuins (SIRTs): These NAD-dependent deacetylases modulate gene expression, metabolic pathways, and stress responses. Sirtuin activity is directly linked to NAD+ availability, connecting cellular energy status to transcriptional regulation.[2][7]

-

Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and genome integrity, PARPs use NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage.[1]

-

Inflammatory Signaling: NAMPT itself, particularly its extracellular form (eNAMPT), can act as a cytokine, activating pro-inflammatory pathways through receptors like Toll-like receptor 4 (TLR4), leading to the production of MMPs and other inflammatory mediators.[8][9]

By activating NAMPT, N-PAMs can elevate intracellular NAD+ levels, thereby enhancing the activity of sirtuins and other NAD-dependent enzymes, which is a potential therapeutic strategy for age-related and metabolic disorders.[5]

NAMPT-Mediated NAD+ Biosynthesis Pathway

References

- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visfatin/PBEF/Nampt induces EMMPRIN and MMP-9 production in macrophages via the NAMPT-MAPK (p38, ERK1/2)-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NAMPT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is critical for maintaining the cellular NAD+ pool, which is essential for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] In many types of cancer, NAMPT is overexpressed to meet the high energetic and biosynthetic demands of rapidly proliferating tumor cells.[1][4] This dependency on NAMPT makes it an attractive therapeutic target for the development of novel anticancer agents. This guide provides a comprehensive technical overview of NAMPT inhibitors, with a focus on well-characterized compounds such as FK866, GMX1778, and OT-82. While the specific compound "Nampt-IN-9" did not yield specific search results, the principles and data presented herein are representative of the broader class of NAMPT inhibitors.

Mechanism of Action of NAMPT Inhibitors

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2][3] NAMPT inhibitors block this rate-limiting step, leading to a depletion of the intracellular NAD+ pool.[1][5] The subsequent reduction in NAD+ levels disrupts cellular redox reactions, impairs the function of NAD+-dependent enzymes such as PARPs and sirtuins, and ultimately leads to an energy crisis, cell cycle arrest, and apoptosis in cancer cells.[6]

Data Presentation: In Vitro and Cellular Activity of Selected NAMPT Inhibitors

The following tables summarize the quantitative data for several key NAMPT inhibitors, providing a comparative view of their potency.

Table 1: Biochemical Inhibition of NAMPT

| Inhibitor | Assay Type | IC50 | Ki | Source |

| FK866 | Cell-free enzymatic assay | 0.09 nM | 0.3-0.4 nM (noncompetitive) | [7][8] |

| GMX1778 | Coupled-enzyme assay | < 25 nM | - | [5][9][10] |

| OT-82 | Recombinant NAMPT activity assay | - | - | [11] |

| Padnarsertib (KPT-9274) | Cell-free enzymatic assay | ~120 nM | - | [7] |

| GNE-617 | NAMPT activity assay | 5 nM | - | [7] |

| LSN3154567 | Purified NAMPT assay | 3.1 nmol/L | - | [12] |

Table 2: Cellular Activity of NAMPT Inhibitors

| Inhibitor | Cell Line(s) | Assay Type | IC50 | Source |

| FK866 | A2780 | NAD+ formation | 0.5 nM | [13] |

| HCT116 | NAD+ formation | 0.5 nM | [13] | |

| A2780 | Cell proliferation | 1.4 nM | [13] | |

| HCT116 | Cell proliferation | 3.0 nM | [13] | |

| GMX1778 | HeLa | Cell viability | - | [10] |

| OT-82 | Hematopoietic cancer cell lines (average) | Cell viability | 2.89 nM | [1][7][14] |

| Non-hematopoietic cancer cell lines (average) | Cell viability | 13.03 nM | [1][7][14] | |

| MV4-11, U937, RS4;11, HEL92.1.7, PER485 | Cell growth | 1.05 - 2.70 nM | [11] | |

| MCF-7, U87, HT29, H1299 | Cell growth | 7.95 - 37.92 nM | [11] | |

| Acute leukemia cell lines (average) | Cell viability | 1.3 ± 1.0 nM | [15] | |

| Ewing sarcoma cell lines | Cell proliferation | Single-digit nM range | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize NAMPT inhibitors.

1. Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This protocol is based on the principle of a three-step enzymatic reaction that measures the production of NAD+, which is then converted to a fluorescent signal.[16][17]

-

Materials:

-

Purified recombinant NAMPT enzyme

-

NAMPT assay buffer

-

ATP solution

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Test inhibitor compounds

-

96-well or 384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in NAMPT assay buffer.

-

In a multi-well plate, add the purified NAMPT enzyme to each well.

-

Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

-

Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product of the NAMPT reaction to NAD+, and subsequently to NADH, which is fluorescent.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based NAD+ Level and Viability Assay

This protocol assesses the effect of NAMPT inhibitors on intracellular NAD+ levels and cell proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitor compounds

-

96-well or 384-well clear and white-walled plates

-

NAD/NADH quantification kit

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader (absorbance, fluorescence, and luminescence capabilities)

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

For NAD+ Level Measurement:

-

After the treatment period, lyse the cells according to the protocol of the NAD/NADH quantification kit.

-

Follow the kit's instructions to measure the intracellular NAD+ levels, typically involving an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

-

Read the absorbance or fluorescence on a plate reader.

-

-

For Cell Viability Measurement:

-

After the treatment period, add the cell viability reagent to the wells.

-

Incubate as per the manufacturer's instructions to allow for the generation of a luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

Read the luminescence on a plate reader.

-

-

Calculate the IC50 values for both NAD+ depletion and cell viability by plotting the data against the inhibitor concentrations and fitting to a dose-response curve.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to NAMPT inhibition.

Caption: The NAMPT signaling pathway and its inhibition.

Caption: A typical experimental workflow for evaluating NAMPT inhibitors.

Caption: Logical flow from NAMPT inhibition to cancer cell death.

Conclusion and Future Directions

NAMPT inhibitors represent a promising class of targeted therapies for a variety of cancers. The extensive preclinical data for compounds like FK866, GMX1778, and OT-82 have demonstrated their potent anti-tumor activity, which is directly linked to the depletion of the essential metabolite NAD+. While early clinical trials have faced challenges, including dose-limiting toxicities, ongoing research is focused on developing next-generation inhibitors with improved therapeutic windows and identifying patient populations most likely to respond to this therapeutic strategy.[18] The continued exploration of combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of NAMPT inhibitors.

References

- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. amsbio.com [amsbio.com]

- 18. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

The Role of NAMPT Modulators in NAD+ Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2][3] The intracellular concentration of NAD+ is predominantly maintained through the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[1][2][4][5] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5][6] Given its pivotal role, NAMPT has emerged as a significant therapeutic target for a range of conditions, from metabolic disorders and neurodegenerative diseases to cancer.[1][3][7] This technical guide provides an in-depth analysis of NAMPT modulators and their impact on NAD+ biosynthesis, offering valuable insights for researchers and professionals in drug development.

The NAMPT-Mediated NAD+ Salvage Pathway

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells.[8] NAMPT's function is the rate-limiting step in this pathway, making it a critical control point for cellular NAD+ levels.[1][9] The activity of NAMPT is dependent on ATP.[9][10] Following the synthesis of NMN by NAMPT, NMN is adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[5][6][9]

Modulation of NAMPT Activity

NAMPT Inhibitors

NAMPT inhibitors have been extensively investigated, primarily in the context of oncology.[9] These compounds function by blocking the active site of NAMPT, leading to a significant depletion of intracellular NAD+ levels, typically within 24 hours of treatment.[9] This depletion of NAD+ results in metabolic dysfunction, including a loss of ATP, and can induce cell death in cancer cells that are highly dependent on the salvage pathway for NAD+ production.[7][9]

One of the earliest and most well-studied NAMPT inhibitors is FK866.[2][3] It selectively inhibits NAMPT, leading to reduced NAD+ levels and subsequent inhibition of tumor cell growth.[2]

| Compound | Target | Effect on NAD+ Levels | Therapeutic Area |

| FK866 | NAMPT | Decrease | Oncology |

| KPT-9274 | NAMPT/PAK4 | Decrease | Oncology |

Table 1: Representative NAMPT Inhibitors and their Effects.

NAMPT Activators

Conversely, NAMPT activators aim to enhance the enzymatic activity of NAMPT, thereby increasing cellular NAD+ levels.[9] This approach is being explored for conditions associated with reduced NAD+ levels, such as aging and metabolic diseases.[1][9] The first identified small molecule of this class was P7C3.[1][3][9] More recently, compounds like SBI-797812 have been identified as direct NAMPT activators.[9] These activators often bind to an allosteric site on the NAMPT enzyme, leading to a conformational change that enhances its catalytic activity.[10][11]

| Compound | Target | Effect on NAD+ Levels | Potential Therapeutic Area |

| P7C3 | NAMPT (putative) | Increase | Neuroprotection, Metabolic Diseases |

| SBI-797812 | NAMPT | Increase | Aging, Metabolic Diseases |

Table 2: Representative NAMPT Activators and their Effects.

Experimental Protocols

In Vitro NAMPT Enzymatic Assay

This protocol is adapted from a published method to determine the enzymatic activity of NAMPT in the presence of modulatory compounds.[9]

Materials:

-

Recombinant human NAMPT

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

TMD Buffer (50 mmol/L Tris-HCl, 10 mmol/L MgCl₂, 2 mmol/L DTT, pH 7.5)

-

96-well opaque bottom plate

-

Test compounds (inhibitors or activators)

-

DMSO (vehicle control)

Procedure:

-

Prepare a reaction mixture containing NAMPT (36 nmol/L), PRPP (50 µmol/L), and ATP (2 mmol/L) in TMD buffer.

-

Add the test compounds or DMSO (final concentration of 1%) to the wells of the 96-well plate.

-

Add the reaction mixture to each well for a final volume of 180 µL.

-

Incubate the plate at 37°C for 20 minutes.

-

Initiate the reaction by adding 10 µL of a 125 µmol/L solution of NAM in TMD buffer (final concentration of 25 µmol/L).

-

Incubate the plate for an additional 20 minutes at 37°C.

-

The amount of NMN produced can be quantified using a coupled assay system that detects the product of a subsequent enzymatic reaction, or by direct measurement using LC-MS.

Cellular NAD+ Level Quantification

This protocol outlines a general method for measuring intracellular NAD+ levels in response to treatment with a NAMPT modulator.

Materials:

-

Cultured cells (e.g., A549, THP-1)

-

Cell culture medium

-

NAMPT modulator (inhibitor or activator)

-

DMSO (vehicle control)

-

PBS (phosphate-buffered saline)

-

Extraction buffer (e.g., 0.5 M perchloric acid or methanol-based)

-

NAD+/NADH quantification kit or LC-MS instrumentation

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the NAMPT modulator or DMSO for the desired time period (e.g., 24-96 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the metabolites using an appropriate extraction buffer.

-

Neutralize the extracts if necessary (e.g., with potassium carbonate for perchloric acid extracts).

-

Centrifuge the samples to pellet cell debris.

-

Analyze the supernatant for NAD+ content using a commercially available colorimetric or fluorometric kit, or by LC-MS for more precise quantification.

Signaling and Regulatory Mechanisms

NAMPT activity and NAD+ levels are intricately linked to various cellular signaling pathways. The NAMPT-NAD+-SIRT1 axis is a well-established regulatory circuit.[2] By modulating NAD+ levels, NAMPT influences the activity of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[2][5] For instance, activation of NAMPT can lead to increased SIRT1 activity, which in turn can improve insulin sensitivity.[1] Conversely, NAMPT inhibition can reduce SIRT1 expression.[12]

Conclusion

NAMPT stands as a compelling therapeutic target for modulating NAD+ biosynthesis. Both inhibition and activation of this key enzyme present promising, albeit distinct, therapeutic opportunities. A thorough understanding of the underlying biochemical pathways, coupled with robust experimental methodologies, is essential for the successful development of novel NAMPT-targeted therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular vs. Extracellular NAMPT Targeting: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Targeting Nicotinamide Phosphoribosyltransferase (NAMPT).

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in a range of diseases, most notably cancer and inflammatory conditions. This enzyme exists in two distinct pools with divergent functions: an intracellular form (iNAMPT) that is a rate-limiting enzyme in the NAD+ salvage pathway, and an extracellular form (eNAMPT) that functions as a pro-inflammatory cytokine and adipokine. This dual functionality presents a fundamental choice in drug development: whether to target the intracellular enzymatic activity, the extracellular signaling functions, or both. This technical guide provides a comprehensive overview of the core considerations for researchers and drug development professionals in navigating the complexities of intracellular versus extracellular NAMPT targeting.

The Dichotomy of NAMPT: Intracellular and Extracellular Functions

NAMPT, also known as visfatin or pre-B-cell colony-enhancing factor (PBEF), plays a pivotal role in cellular metabolism and signaling.[1][2] Its localization dictates its biological activity, creating two distinct functional entities.

Intracellular NAMPT (iNAMPT): The Guardian of Cellular Energetics

iNAMPT is predominantly localized in the cytoplasm and nucleus and is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including:

-

Redox Reactions: NAD+ is a critical electron carrier in glycolysis and oxidative phosphorylation, central to cellular energy production.[4]

-

DNA Repair: NAD+-dependent enzymes like poly(ADP-ribose) polymerases (PARPs) are crucial for repairing DNA damage.[3]

-

Gene Expression and Signaling: Sirtuins, a class of NAD+-dependent deacetylases, regulate transcription, apoptosis, and stress responses.[3]

Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a robust NAD+ supply, making iNAMPT a compelling target for anti-cancer therapies.[5][6] Inhibition of iNAMPT leads to NAD+ depletion, triggering a metabolic crisis and subsequent cell death in cancer cells.[7]

Extracellular NAMPT (eNAMPT): A Pro-inflammatory Cytokine

eNAMPT is actively secreted by various cell types, including adipocytes, immune cells, and cancer cells.[4][8] Unlike its intracellular counterpart, eNAMPT's primary role is not enzymatic but rather as a signaling molecule, acting as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine.[9][10] eNAMPT exerts its effects by binding to cell surface receptors, most notably Toll-like receptor 4 (TLR4).[9][11] This interaction triggers downstream signaling cascades, including:

-

NF-κB Pathway: Activation of NF-κB leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][12]

-

MAPK and STAT3 Pathways: These pathways are involved in cell proliferation, survival, and inflammation.[13]

Elevated levels of eNAMPT are associated with a variety of inflammatory diseases, such as obesity, diabetes, and arthritis, as well as cancer progression and metastasis.[1][14] In the tumor microenvironment, eNAMPT can promote angiogenesis, inflammation, and immune suppression.[14]

Therapeutic Strategies: Targeting iNAMPT vs. eNAMPT

The distinct roles of iNAMPT and eNAMPT have led to the development of two primary therapeutic strategies: small molecule inhibitors that target the enzymatic activity of iNAMPT, and neutralizing antibodies that block the signaling functions of eNAMPT.

Intracellular NAMPT Inhibitors

A number of small molecule inhibitors have been developed to target the catalytic site of NAMPT. These inhibitors are cell-permeable and act by depleting intracellular NAD+ levels, leading to cancer cell death.

Table 1: Quantitative Data for Selected Intracellular NAMPT Inhibitors

| Inhibitor | Type | Target | IC50 (Enzymatic) | Cellular IC50 (Cancer Cell Lines) | Clinical Trial Status |

| FK866 (Daporinad) | Small Molecule | iNAMPT | ~0.09 nM[15] | 0.2 - 4.0 nM (Leukemia)[9], ~1 nM (HepG2)[16], 14.3 nM (SW480), 32.7 nM (LoVo)[8] | Phase I/II (discontinued due to toxicity)[17] |

| OT-82 | Small Molecule | iNAMPT | Not explicitly stated | 2.89 ± 0.47 nM (Hematological malignancies), 13.03 ± 2.94 nM (Non-hematological malignancies)[17][18] | Phase I[18] |

| KPT-9274 (Padnarsertib) | Small Molecule | Dual NAMPT/PAK4 | ~120 nM[10][13] | 27 - 215 nM (AML)[5] | Phase I[13] |

Extracellular NAMPT Neutralizing Antibodies

To specifically target the pro-inflammatory and tumorigenic effects of eNAMPT without affecting intracellular NAD+ metabolism, neutralizing monoclonal antibodies have been developed.

Table 2: Preclinical Data for an Extracellular NAMPT Neutralizing Antibody

| Antibody | Type | Target | Mechanism of Action | Preclinical Efficacy | Clinical Trial Status |

| ALT-100 | Humanized mAb | eNAMPT | Neutralizes eNAMPT, inhibiting TLR4 signaling | Reduced tumor growth, invasion, and metastasis in prostate cancer models.[14] Attenuated lung injury in preclinical ARDS models.[4] | Phase IIa for ARDS[19] |

Experimental Protocols

This section outlines the core methodologies for studying iNAMPT and eNAMPT, providing a foundation for preclinical research and drug development.

Measurement of NAMPT Enzymatic Activity

A common method for determining iNAMPT enzymatic activity is a coupled fluorometric assay.

Principle: This assay measures the production of NMN, the product of the NAMPT reaction. The NMN is then converted to NAD+, which is subsequently used in a cycling reaction to generate a fluorescent product.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add purified recombinant NAMPT to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a developing reagent containing NMNAT, alcohol dehydrogenase, and a fluorescent substrate (e.g., resazurin).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

Quantification of Extracellular NAMPT

Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying eNAMPT levels in biological fluids.

Principle: This is a sandwich ELISA where a capture antibody specific for NAMPT is coated on a microplate. The sample is added, and eNAMPT binds to the capture antibody. A detection antibody, also specific for NAMPT and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is proportional to the amount of eNAMPT in the sample.

Protocol Outline:

-

Coating: Coat a 96-well plate with a capture antibody against human NAMPT.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples (e.g., plasma, cell culture supernatant) to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for NAMPT.

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB).

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

Measurement of Intracellular NAD+ Levels

Accurate measurement of intracellular NAD+ is crucial for evaluating the efficacy of iNAMPT inhibitors. Both enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used.

Principle of Enzymatic Cycling Assay:

-

Cell Lysis and Extraction: Lyse cells and extract NAD+ using an acidic extraction buffer.

-

Cycling Reaction: The extracted NAD+ is used in a cycling reaction involving alcohol dehydrogenase, where NAD+ is repeatedly reduced to NADH and then re-oxidized, amplifying the signal.

-

Detection: The final product is measured colorimetrically or fluorometrically.

Principle of LC-MS/MS:

-

Sample Preparation: Cells are lysed, and metabolites are extracted.

-

Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Detection: The separated NAD+ is detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio. This method is highly sensitive and specific.[3]

Visualizing the Pathways and Workflows

Signaling Pathways

References

- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Validate User [ashpublications.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]

- 12. Molecular insights into the interaction between human nicotinamide phosphoribosyltransferase and Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Humanized Monoclonal Antibody Targeting Extracellular Nicotinamide Phosphoribosyltransferase Prevents Aggressive Prostate Cancer Progression [pubmed.ncbi.nlm.nih.gov]

- 15. NAMPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 16. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

The Apoptotic Pathway of Nampt-IN-9: A Technical Guide for Researchers

Disclaimer: As of late 2025, detailed peer-reviewed studies specifically elucidating the complete apoptosis signaling cascade for Nampt-IN-9 are not publicly available. This guide is constructed based on the established mechanisms of action for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with the understanding that this compound, as a potent inhibitor, likely operates through a similar pathway. This compound (also referred to as Compound 8) is recognized for its anticancer properties, particularly in the context of pancreatic ductal adenocarcinoma research.

This technical guide provides an in-depth overview of the core apoptotic pathway induced by NAMPT inhibitors, tailored for researchers, scientists, and drug development professionals. The information presented is a synthesis of data from studies on well-characterized NAMPT inhibitors such as FK866 and KPT-9274.

Introduction to NAMPT Inhibition and Apoptosis

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependency on this pathway to maintain their energy homeostasis and support DNA repair mechanisms.[3] Inhibition of NAMPT by small molecules like this compound leads to a rapid depletion of intracellular NAD+ pools.[3] This depletion triggers a cascade of events, culminating in metabolic crisis and programmed cell death, or apoptosis.[3][4]

The Core Signaling Pathway of NAMPT Inhibitor-Induced Apoptosis

The primary mechanism of this compound-induced apoptosis is the depletion of NAD+, a critical coenzyme for numerous cellular processes. The subsequent signaling cascade typically involves mitochondrial dysfunction and the activation of caspase pathways.

Caption: General signaling cascade of NAMPT inhibitor-induced apoptosis.

Quantitative Data on NAMPT Inhibitor-Induced Apoptosis

The following tables summarize representative quantitative data from studies on various NAMPT inhibitors, which are expected to be comparable to the effects of this compound.

Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors

| Compound | Cell Line | IC50 (nM) | Exposure Time (h) |

| FK866 | A2780 (Ovarian) | 0.7 | 72 |

| KPT-9274 | U251-HF (Glioblastoma) | ~120 | 72 |

| STF-118804 | NB1691 (Neuroblastoma) | ~10 | 48 |

Table 2: Caspase Activation by NAMPT Inhibitors

| Compound | Cell Line | Caspase Activated | Fold Increase vs. Control | Treatment |

| Various | Jurkat (Leukemia) | Caspase-3 | >10 | 10 nM for 72h |

| Various | Jurkat (Leukemia) | Caspase-8 | ~5 | 10 nM for 72h |

| Various | Jurkat (Leukemia) | Caspase-9 | >10 | 10 nM for 72h |

| KPT-9274 | U251-HF (Glioblastoma) | Caspase-3/7 | Significant | 24-72h |

Data presented are approximations from various preclinical studies for illustrative purposes.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of NAMPT inhibitors.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or other NAMPT inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of the NAMPT inhibitor for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[5]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7.

-

Cell Lysis: Lyse the treated and control cells to release intracellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for the specific caspase being measured (e.g., a substrate containing the DEVD sequence for caspase-3/7).

-

Incubation: Incubate at room temperature to allow the caspase to cleave the substrate.

-

Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway.

-

Protein Extraction: Extract total protein from treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for characterizing a NAMPT inhibitor and the logical relationship of its effects.

Caption: A typical workflow for in vitro characterization of a NAMPT inhibitor.

Caption: Logical flow from NAMPT inhibition to cancer cell death.

Conclusion

This compound, as a potent NAMPT inhibitor, is poised to induce apoptosis in cancer cells through a mechanism centered on the depletion of intracellular NAD+. This leads to a cascade of events including energy crisis, mitochondrial dysfunction, and the activation of the intrinsic and potentially extrinsic apoptotic pathways, culminating in programmed cell death. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the specific effects of this compound and other novel NAMPT inhibitors. Further research is required to delineate the precise signaling nuances of this compound and to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Nampt-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for cellular metabolism, DNA repair, and stress responses.[1][2][3] Its upregulation in various cancers makes it an attractive therapeutic target.[1][3][4] NAMPT inhibitors deplete the intracellular NAD+ pool, leading to energy depletion and ultimately, cell death, particularly in rapidly proliferating tumor cells.[5] This document provides detailed protocols for the in vitro evaluation of Nampt-IN-9, a putative NAMPT inhibitor. The protocols described herein are for a biochemical enzyme inhibition assay and a cell-based viability assay.

NAMPT Signaling Pathway

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[1][3] NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3] NAD+ is a critical coenzyme for various cellular processes, including those mediated by sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in gene silencing, DNA repair, and cell survival.[3] Inhibition of NAMPT disrupts this pathway, leading to NAD+ depletion and downstream cellular effects.

Caption: NAMPT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in comparison to a known NAMPT inhibitor, FK866. This data is for illustrative purposes and should be replaced with experimental results.

Table 1: Biochemical IC50 Values for NAMPT Inhibition

| Compound | IC50 (nM) |

| This compound | [Insert experimental value] |

| FK866 | 10 |

Table 2: Cell Viability EC50 Values in A549 Cancer Cells

| Compound | EC50 (nM) |

| This compound | [Insert experimental value] |

| FK866 | 25 |

Experimental Protocols

NAMPT Enzymatic Inhibition Assay (Fluorometric)

This protocol is designed to determine the in vitro potency of this compound in inhibiting purified recombinant human NAMPT enzyme. The assay is based on a coupled enzymatic reaction that measures the production of NADH.[1]

Experimental Workflow:

Caption: Workflow for the NAMPT enzymatic inhibition assay.

Materials:

-

Recombinant Human NAMPT (e.g., BPS Bioscience, #71276)

-

This compound

-

FK866 (positive control)

-

NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.

-

Prepare serial dilutions of this compound and FK866 in NAMPT Assay Buffer. The final concentration of DMSO should not exceed 1%.[6]

-

Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.

-

Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.

-

-

Assay Protocol:

-

Add 25 µL of the NAMPT enzyme solution to each well of a 96-well plate.

-

Add 25 µL of the serially diluted this compound, FK866, or vehicle control (assay buffer with DMSO) to the respective wells.

-

Incubate for 30 minutes at room temperature with gentle agitation.[6]

-

Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.

-

Incubate the plate at 37°C for 2 hours, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without NAMPT) from all readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based NAMPT Inhibition Assay (Cell Viability)

This protocol assesses the effect of this compound on the viability of cancer cells, which is an indicator of its cellular activity. A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue).

Experimental Workflow:

Caption: Workflow for the cell-based NAMPT inhibition assay.

Materials:

-

Human cancer cell line (e.g., A549, non-small cell lung cancer)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

FK866 (positive control)

-

CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

-

96-well clear-bottom black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the A549 cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and FK866 in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement:

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and reagent only) from all readings.

-

Calculate the percent viability for each concentration of this compound using the following formula: % Viability = 100 x (Fluorescence of test well / Fluorescence of vehicle control well)

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Troubleshooting

-

High background in enzymatic assay: Ensure all reagents are fresh and properly stored. Test for autofluorescence of the test compound.[1]

-

Low signal in enzymatic assay: Check the activity of the recombinant NAMPT enzyme. Ensure the correct concentrations of substrates and coupling enzymes are used.

-

High variability in cell-based assay: Ensure even cell seeding and consistent incubation times. Check for cytotoxicity of the vehicle (e.g., DMSO).

-

No inhibition observed: The compound may not be an inhibitor of NAMPT or may not be cell-permeable in the case of the cell-based assay. Consider alternative assay formats or compound modifications.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: Nampt-IN-9 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] Numerous cancer types exhibit elevated NAMPT expression, correlating with increased tumor aggressiveness and poorer prognosis.[4][5] This dependency on NAMPT for NAD+ regeneration makes it an attractive therapeutic target in oncology.[5]

Nampt-IN-9 is a potent and selective inhibitor of NAMPT. By blocking the synthesis of NAD+, this compound disrupts cellular metabolism and redox homeostasis, leading to an energy crisis, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability and summarize the key cellular pathways involved.

Mechanism of Action

This compound selectively binds to NAMPT, inhibiting its enzymatic activity. This leads to a rapid depletion of intracellular NAD+ levels.[5] The reduction in NAD+ has several downstream consequences:

-

Metabolic Collapse: Depletion of NAD+ inhibits ATP synthesis, leading to a severe energy deficit within the cancer cells.[5]

-

Increased Oxidative Stress: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in maintaining redox balance, resulting in an accumulation of damaging reactive oxygen species (ROS).[6]

-

Inhibition of NAD+-Dependent Enzymes: The activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs) is compromised, affecting processes like gene expression, DNA repair, and cell survival.[3][6]

These effects collectively trigger apoptotic pathways, leading to a reduction in cancer cell viability.[7]

Signaling Pathway

References

- 1. Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pathway Analysis of Nampt-IN-9 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][3] In various cancers, NAMPT is overexpressed, leading to elevated NAD+ levels that support rapid cell growth and survival.[4][5] Nampt-IN-9 is a potent inhibitor of NAMPT, leading to NAD+ depletion and subsequently inducing cell death in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound on key signaling pathways, offering insights into its mechanism of action.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample.[6] By inhibiting NAMPT with this compound, the cellular levels of NAD+ are reduced. This depletion affects the activity of NAD+-dependent enzymes such as Sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs).[4][7] The subsequent signaling cascades, including pathways involved in apoptosis and cellular stress, can be monitored by examining the expression and post-translational modifications of key proteins. This protocol focuses on the analysis of SIRT1, cleaved PARP, and components of the TGF-β signaling pathway as markers of this compound activity.

Data Presentation

The following table summarizes the key proteins analyzed in response to this compound treatment and their expected changes in a Western blot analysis.

| Target Protein | Expected Change with this compound Treatment | Pathway/Process Indicated |

| SIRT1 | Decrease in expression | NAD+ depletion, Reduced deacetylase activity |

| Cleaved PARP | Increase in cleavage product | Apoptosis induction |

| p-Smad2/3 | Decrease in phosphorylation | Inhibition of TGF-β signaling |

| Smad4 | Decrease in expression | Inhibition of TGF-β signaling |

| NAMPT | No change (inhibitor targets activity) | Target engagement control |

| β-actin/GAPDH | No change | Loading control |

Experimental Protocols

Materials and Reagents

-

Cell Lines: Cancer cell line of interest (e.g., colorectal, glioma)[4][8]

-

This compound: Stock solution in DMSO

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit: BCA or Bradford assay

-

SDS-PAGE Gels: Appropriate percentage for target proteins

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary Antibodies:

-

Rabbit anti-SIRT1

-

Rabbit anti-cleaved PARP

-

Rabbit anti-p-Smad2/3

-

Rabbit anti-Smad4

-

Rabbit anti-NAMPT

-

Mouse anti-β-actin or Rabbit anti-GAPDH

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence detector

Cell Treatment

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for a predetermined time (e.g., 24-72 hours). The optimal concentration and time should be determined empirically for each cell line.

Sample Preparation: Cell Lysis and Protein Quantification

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

Western Blot Protocol

-

SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Signal Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).

-

Mandatory Visualizations

Caption: Signaling pathway affected by this compound.

Caption: Western blot workflow for pathway analysis.

References

- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. PARP-1 inhibition does not restore oxidant-mediated reduction in SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Notes and Protocols for Animal Model Studies of NAMPT Inhibitors

Topic: Nampt-IN-9 Animal Model Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo animal model data for a compound explicitly named "this compound" was found in the public domain literature. The following application notes and protocols are a generalized guide for the preclinical in vivo evaluation of a potent and selective NAMPT inhibitor, using data from other well-characterized NAMPT modulators as illustrative examples. "this compound" is used as a representative name for a novel investigational NAMPT inhibitor.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is critical for maintaining cellular energy metabolism, DNA repair, and various signaling processes.[1][2][4] In many cancers, including pancreatic ductal adenocarcinoma, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells.[5] Therefore, inhibition of NAMPT presents a promising therapeutic strategy for cancer treatment.[1][6] this compound is a potent NAMPT inhibitor with potential applications in pancreatic ductal adenocarcinoma research.[7] This document provides a comprehensive guide to the design and execution of preclinical animal model studies to evaluate the pharmacokinetics, efficacy, and safety of a NAMPT inhibitor like this compound.

Data Presentation: Comparative In Vivo Data of Representative NAMPT Modulators

The following tables summarize quantitative data from published studies on various NAMPT inhibitors and activators to provide a comparative baseline for evaluating a new chemical entity like this compound.

Table 1: Pharmacokinetic Parameters of Representative NAMPT Modulators in Mice

| Compound | Dose & Route | T½ (h) | Cmax | Bioavailability (%) | Reference |

| NAT (Activator) | 1 mg/kg, IV | 3.00 | - | - | [7] |

| 30 mg/kg, IP | 3.00 | - | 39.2 | [7] | |

| 30 mg/kg, Oral | 2.97 | - | 33.2 | [7] | |

| FK866 (Inhibitor) | 10 mg/kg, IV | ~0.83 | 14 µM | - | [8] |

| Compound [II] HCl salt (Activator) | 30 mg/kg, Oral | - | 3.2 µM | Not Reported | [9] |

Note: '-' indicates data not available in the cited sources.

Table 2: In Vivo Efficacy of Representative NAMPT Inhibitors in Xenograft Models

| Compound | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| LSN3154567 | NCI-H1155 Xenograft | 20 mg/kg, BID, 4 days on/3 days off | Significant antitumor activity | [10] |

| STF-118804 | NB1691 Xenograft | Not Specified | Significant reduction in tumor growth | [11] |

| FK866 | NCI-H1155 Xenograft | 5-10 mg/kg, daily for 5 days | Dose-dependent metabolic changes in tumors | [12] |

Table 3: Toxicology Observations for Representative NAMPT Inhibitors in Rodents

| Compound | Animal Model | Dose | Key Findings | Reference |

| NATs (Activators) | C57BL/6J Mice | 30 mg/kg, daily IP for 2 weeks | No overt toxicity, no change in body weight | [7] |

| GMX1778 (Inhibitor) | Mice | 125 mg/kg, daily PO for 5 days | Body weight and spleen weight decrease | [5] |

| OT-82 (Inhibitor) | Mice | 100 mg/kg, daily PO for 5 days | No retinal toxicity or cardiotoxicity | [5] |

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after intravenous, intraperitoneal, and oral administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Male CD-1 mice (8-10 weeks old)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12/12-h light/dark cycle, 22–26 °C) with ad libitum access to food and water for at least one week prior to the experiment.[7]

-

Dosing:

-

Intravenous (IV): Administer a single dose of 1 mg/kg this compound via the tail vein.

-

Intraperitoneal (IP): Administer a single dose of 30 mg/kg this compound intraperitoneally.

-

Oral (PO): Administer a single dose of 30 mg/kg this compound by oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80 °C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (T½, Cmax, AUC, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of pancreatic ductal adenocarcinoma.

Materials:

-

This compound

-

Vehicle

-

Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 5 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

-

Alternatively, for an orthotopic model, surgically implant a small tumor fragment or cell suspension into the pancreas.[10]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., daily, twice daily, 4 days on/3 days off) via an appropriate route (e.g., oral gavage, IP injection).

-

Administer vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint:

-

Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

-

Excise tumors and weigh them.

-

Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.

Toxicology Study in Mice

Objective: To assess the potential toxicity of this compound following repeated dosing in mice.

Materials:

-

This compound

-

Vehicle

-

C57BL/6J mice (8-9 weeks old)

-

Blood collection supplies for clinical pathology

-

Histology supplies

Procedure:

-

Dosing: Administer this compound daily via intraperitoneal injection at a high dose (e.g., 30 mg/kg) for two weeks.[7] A vehicle control group should be included.

-

Monitoring:

-

Measure body weight daily.[7]

-

Perform daily clinical observations for any signs of morbidity.

-

-

Terminal Procedures:

-

On day 15, collect blood samples for complete blood count (CBC) and serum chemistry analysis.[7]

-

Euthanize the animals and perform a gross necropsy.

-

Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological examination.

-

-

Data Analysis: Compare the data from the treatment group with the control group to identify any potential toxicities.

Visualizations

NAMPT Signaling Pathway

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical experimental workflow for a xenograft efficacy study.

Logical Relationship of a Toxicology Study

Caption: Logical flow of a preclinical toxicology assessment.

References